molecular formula C11H18O4 B13201596 Methyl 2,5,5-trimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate

Methyl 2,5,5-trimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate

Cat. No.: B13201596
M. Wt: 214.26 g/mol
InChI Key: NTPGYSORZKTBNG-UHFFFAOYSA-N
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Description

Methyl 2,5,5-trimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate is a chemical compound with the molecular formula C11H18O4 and a molecular weight of 214.26 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a dioxaspiro ring system. It is primarily used for research purposes and has various applications in scientific studies.

Preparation Methods

The synthesis of Methyl 2,5,5-trimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate involves several steps. One common method includes the reaction of 1,6-dioxaspiro[2.5]octane with methyl chloroformate under controlled conditions . The reaction typically requires a catalyst and is conducted at a specific temperature to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

Methyl 2,5,5-trimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions occur with reagents such as methanol, phenols, and thiols.

    Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 2,5,5-trimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2,5,5-trimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Methyl 2,5,5-trimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups and its versatile applications in various fields of research.

Properties

Molecular Formula

C11H18O4

Molecular Weight

214.26 g/mol

IUPAC Name

methyl 2,5,5-trimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate

InChI

InChI=1S/C11H18O4/c1-9(2)7-11(5-6-14-9)10(3,15-11)8(12)13-4/h5-7H2,1-4H3

InChI Key

NTPGYSORZKTBNG-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2(CCO1)C(O2)(C)C(=O)OC)C

Origin of Product

United States

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